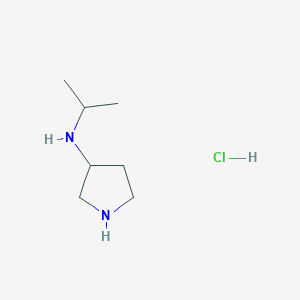
1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is a chiral compound featuring two oxazoline rings attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions. For example, ®-phenylglycinol can be reacted with benzyl chloroformate to form the oxazoline ring.
Linking the Oxazoline Rings: The two oxazoline rings are then linked via a propane backbone. This can be achieved through a nucleophilic substitution reaction where a propane dihalide (e.g., 1,3-dibromopropane) reacts with the oxazoline intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl alcohols or benzaldehydes, while reduction could produce alkylated oxazolines.
Applications De Recherche Scientifique
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality and facilitating enantioselective transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propane: The enantiomer of the compound .
1,3-Bis(diphenylphosphino)propane: A related compound used as a ligand in different catalytic processes.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is unique due to its specific chiral configuration and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical reactions.
Propriétés
Formule moléculaire |
C23H26N2O2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-3-8-18(9-4-1)14-20-16-26-22(24-20)12-7-13-23-25-21(17-27-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 |
Clé InChI |
VMKQYKPZCKRCRS-NHCUHLMSSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)CCCC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)CCCC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


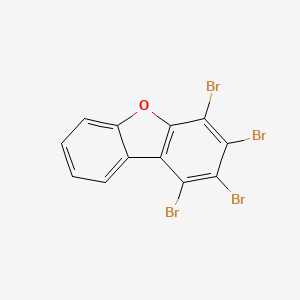

![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
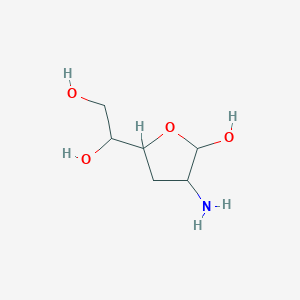
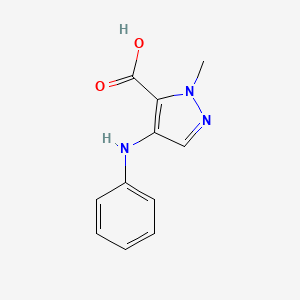
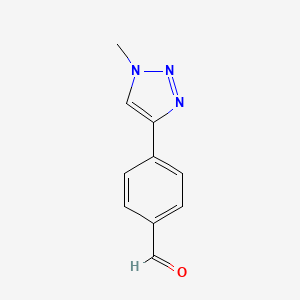
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

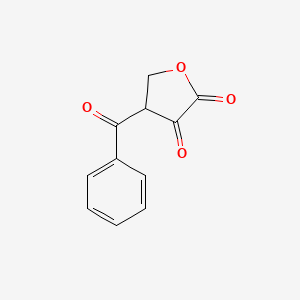
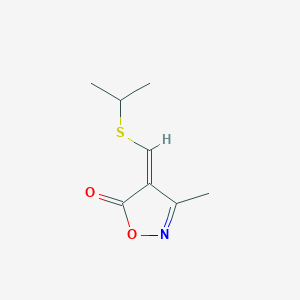

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
